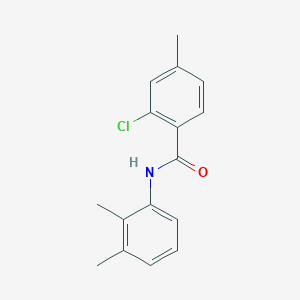

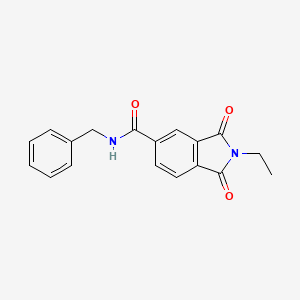

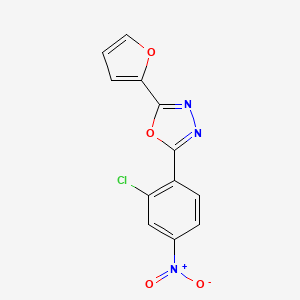

![molecular formula C19H16N2O3 B5854560 N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)

N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves multi-component reactions or condensation reactions. For instance, a mixture of furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate undergoes a smooth addition reaction to produce highly functionalized bifurans and thiophen-2-ylfurans, indicating a method that might be adapted for the synthesis of N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide (Sayahi et al., 2015).

Molecular Structure Analysis

Studies on similar compounds have shown that molecular structure can be elucidated using techniques like X-ray crystallography, which reveals details about bond lengths, angles, and overall geometry. For example, crystal structure analysis of similar hydrazides provides insights into molecular orientation and intermolecular interactions, such as hydrogen bonding and weak C—H⋯O interactions (Shang Shan et al., 2011).

Chemical Reactions and Properties

N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide and its analogs participate in various chemical reactions. For instance, cycloaddition reactions of nitrilimines derived from N-phenyl-2-furohydrazonyl chloride to different dipolarophiles allow the synthesis of diversified 3-(2-furyl)-2-pyrazoline derivatives, showcasing the compound's reactivity and potential for generating a range of chemical structures (Shawali et al., 1990).

Mecanismo De Acción

Target of Action

A related compound, (+)-2-(4-biphenyl)propionic acid, has been found to interact withProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

Based on its structural similarity to (+)-2-(4-biphenyl)propionic acid, it may also interact with prostaglandin g/h synthase 1 . The interaction could potentially inhibit the enzyme’s activity, thereby reducing the production of prostaglandins.

Biochemical Pathways

If it acts similarly to (+)-2-(4-biphenyl)propionic acid, it may affect thearachidonic acid pathway . By inhibiting Prostaglandin G/H synthase 1, it could potentially reduce the conversion of arachidonic acid to prostaglandins, thereby modulating inflammation and pain responses.

Result of Action

If it acts similarly to (+)-2-(4-biphenyl)propionic acid, it may result in a decrease in prostaglandin production, potentially leading to reduced inflammation and pain .

Safety and Hazards

Propiedades

IUPAC Name |

N'-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c22-18(20-21-19(23)17-7-4-12-24-17)13-14-8-10-16(11-9-14)15-5-2-1-3-6-15/h1-12H,13H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTWVHWRDPVBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

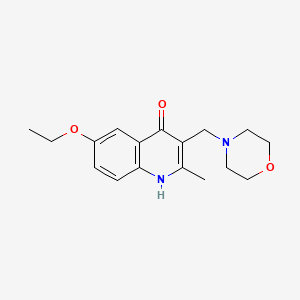

![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)

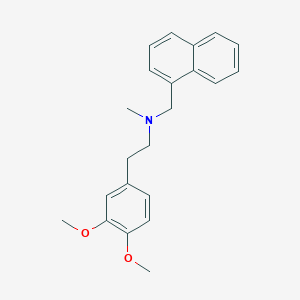

![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)